2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921999-54-4
VCID: VC11961397
InChI: InChI=1S/C17H15ClN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22)
SMILES: CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 921999-54-4

Cat. No.: VC11961397

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 921999-54-4

Specification

CAS No. 921999-54-4
Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Standard InChI InChI=1S/C17H15ClN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22)
Standard InChI Key PVJVCTZFKOXDDQ-UHFFFAOYSA-N
SMILES CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Canonical SMILES CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Introduction

2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by its structural components, including a benzamide moiety linked to a tetrahydroquinoline ring system. Despite the lack of specific literature directly referencing this compound, understanding its components and potential applications can provide insights into its properties and potential uses.

Synthesis and Preparation

The synthesis of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would likely involve a condensation reaction between a suitably substituted benzoyl chloride and the corresponding tetrahydroquinoline amine. This process typically requires mild conditions and a base to facilitate the reaction.

python
# Example Synthesis Route from rdkit import Chem # Define reactants benzoyl_chloride = Chem.MolFromSmiles("ClC(=O)c1ccccc1") tetrahydroquinoline_amine = Chem.MolFromSmiles("CN1C(=O)CCC2=C1C=CC=C2") # Simulate condensation reaction product = Chem.ReactionFromSmarts("[#6:1]C(=O)Cl.[#6:2]N1C(=O)CCC2=C1C=CC=C2>>[#6:1]C(=O)N1C(=O)CCC2=C1C=CC=C2")

Potential Biological Activities

Given the structural components of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, it may exhibit biological activities similar to those of related compounds. For instance, benzamide derivatives are known for their potential as antimicrobial or anticancer agents, while tetrahydroquinolines have been explored for various pharmacological activities, including antimalarial and anti-inflammatory effects.

Potential ActivityDescription
AntimicrobialInhibition of microbial growth, potentially effective against bacteria or fungi.
AnticancerAbility to inhibit cancer cell proliferation or induce apoptosis.
Anti-inflammatoryReduction of inflammation through interaction with specific biological pathways.

Research Findings and Future Directions

While specific research findings on 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not available, related compounds have shown promising results in biological assays. Future studies could focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. Additionally, computational methods like molecular docking could provide insights into its potential interactions with biological targets.

Research ApproachObjective
Synthesis and PurificationObtain pure compound for further study.
In Vitro AssaysEvaluate antimicrobial, anticancer, or anti-inflammatory activities.
Molecular DockingPredict potential binding sites and interactions with biological targets.

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